![molecular formula C13H16N2 B1488547 3-Methyl-4-(3-methylpyrrolidin-1-yl)benzonitrile CAS No. 1247450-79-8](/img/structure/B1488547.png)
3-Methyl-4-(3-methylpyrrolidin-1-yl)benzonitrile
Overview
Description
3-Methyl-4-(3-methylpyrrolidin-1-yl)benzonitrile, also known as MDMB-4en-PINACA, is a synthetic cannabinoid. It has a molecular weight of 200.28 g/mol . The compound is typically stored at room temperature and is available in liquid form .
Molecular Structure Analysis
The molecular formula of this compound is C13H16N2 . The InChI code is 1S/C13H16N2/c1-10-5-6-15(9-10)13-4-3-12(8-14)7-11(13)2/h3-4,7,10H,5-6,9H2,1-2H3 .Physical And Chemical Properties Analysis
This compound is a liquid at room temperature .Scientific Research Applications
Histamine H3 Receptor Antagonists
Compounds structurally related to "3-Methyl-4-(3-methylpyrrolidin-1-yl)benzonitrile" have been explored for their potential as histamine H3 receptor antagonists. These antagonists show high potency and selectivity, with significant implications for central nervous system (CNS) penetration. This is important for the development of drugs aimed at treating cognitive dysfunctions and attention deficits, as well as enhancing cognition and attention in animal models. The synthesis and pharmacokinetic properties of these compounds suggest their potential utility in treating disorders related to cognitive function (Black et al., 2007; Cowart et al., 2005).
PARP Inhibitors for Cancer Treatment
Research on cyclic amine-containing benzimidazole carboxamide PARP inhibitors, including those with a methyl-substituted quaternary center, indicates high enzyme and cellular potency. This class of compounds, exemplified by ABT-888, demonstrates efficacy in combination with other cancer treatments in preclinical models, highlighting their potential for treating various cancers (Penning et al., 2009).
Chemical Transformations and Syntheses
Studies on 3-aminopyrrolidin-2-ones and related structures focus on their chemical transformations, including reactions with benzaldehyde to produce azomethines and derivatives through reduction or diazotization processes. These reactions are crucial for synthesizing heterocyclic spiranes and other compounds with potential biological activity (Kostyuchenko et al., 2009).
Asymmetric Synthesis and Medicinal Chemistry
The development of methods for the asymmetric synthesis of important biosynthetic intermediates, such as methyl 4-(1-methylpyrrolidin-2-yl)-3-oxobutanoate and hygrine, from N-methylpyrrolinium cation underlines the importance of novel synthetic routes in medicinal chemistry. These intermediates are key for the biosynthesis of tropane alkaloids, showcasing the versatility and applicability of these methods in producing biologically relevant compounds (Ma et al., 2020).
properties
IUPAC Name |
3-methyl-4-(3-methylpyrrolidin-1-yl)benzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2/c1-10-5-6-15(9-10)13-4-3-12(8-14)7-11(13)2/h3-4,7,10H,5-6,9H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NARAHNAVWNUYDQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(C1)C2=C(C=C(C=C2)C#N)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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